(+)-Mefloquine is a synthetic antimalarial agent primarily used for the treatment and prevention of malaria, particularly in regions with chloroquine-resistant strains of Plasmodium falciparum. It is classified as a quinoline derivative and is known for its efficacy against malaria, although it has been associated with neuropsychiatric side effects. The compound was first introduced in the 1970s and has since become a critical part of malaria treatment regimens.
Mefloquine is derived from the quinoline family of compounds, specifically designed to enhance antimalarial activity. It is classified under the following categories:
The synthesis of (+)-Mefloquine involves several methods, with notable procedures including:
The molecular structure of (+)-Mefloquine can be described as follows:
(+)-Mefloquine participates in various chemical reactions that modify its structure for enhanced activity:
The mechanism by which (+)-Mefloquine exerts its antimalarial effects involves:
(+)-Mefloquine is primarily used in the following scientific applications:
(+)-Mefloquine is the dextrorotatory enantiomer of mefloquine, a 4-quinolinemethanol derivative with two chiral centers. Its absolute configuration is designated as (11R,2'S), featuring a quinoline core substituted with two trifluoromethyl groups at positions 2 and 8, and a piperidine ring linked via a methanol bridge [5] [6]. The stereochemistry critically influences its biological activity: Unlike the racemic mixture (which contains both (11R,2'S)- and (11S,2'R)-enantiomers), (+)-Mefloquine exhibits superior binding affinity to biological targets such as the Plasmodium falciparum ribosome [2]. The presence of asymmetric carbons at the C11 and C2' positions results in four possible stereoisomers, though only the (11R,2'S)-form demonstrates significant antimalarial efficacy [6] [10].
Table 1: Physicochemical Properties of (+)-Mefloquine
Property | Value | Measurement Context |
---|---|---|
Molecular formula | C₁₇H₁₆F₆N₂O | Canonical |
Molecular weight | 378.12 g/mol | - |
XLogP | 3.87 | Partition coefficient (octanol/water) |
Hydrogen bond donors | 2 | OH and NH groups |
Hydrogen bond acceptors | 3 | N, O atoms |
Topological polar surface area | 45.15 Ų | - |
Rotatable bonds | 4 | - |
Water solubility | 0.038 mg/mL | Low |
Lipophilicity | High (logP ~3.9) | Facilitates blood-brain barrier penetration |
Data compiled from [3] [6] [9]
The antimalarial action of (+)-Mefloquine arises from its stereoselective binding to the Plasmodium falciparum 80S ribosome. Cryo-EM studies at 3.2 Å resolution reveal that (+)-Mefloquine occupies the GTPase-associated center (GAC) of the ribosomal large subunit (Pf60S). Key interactions include:
Beyond ribosomal targeting, (+)-Mefloquine binds human adenosine receptors with high affinity:
Table 2: Enantiomer-Specific Binding Affinities of (+)-Mefloquine
Target | Affinity (Kᵢ or EC₅₀) | Biological Impact |
---|---|---|
P. falciparum 80S ribosome | 25.3 nM (EC₅₀) | Inhibits protein synthesis |
Human adenosine A₂A receptor | 61 nM | Antagonism; potential neurological effects |
Human adenosine A₁ receptor | 255 nM | Antagonism |
5-HT₃ receptor | 9.36 μM (IC₅₀) | Non-competitive inhibition |
Solubility Profile
(+)-Mefloquine exhibits low aqueous solubility (0.038 mg/mL) due to high lipophilicity (XLogP 3.87) [3] [9]. However, its hydrochloride salt form enhances solubility in acidic environments (e.g., gastric pH), facilitating oral absorption. In plasma, >98% protein binding further restricts free diffusion [10].
Metabolic Stability
Hepatic metabolism primarily involves CYP3A4 (50%) and CYP1A2 (≥50%), a newly identified pathway [8]. Key metabolic reactions include:
Physicochemical Stability
The compound degrades under UV light and alkaline conditions via:
Lipid Membrane Interactions
High membrane permeability arises from:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7